molecular formula C8H8Cl2O B14713229 1,5-Dichloro-2-methoxy-3-methylbenzene CAS No. 13334-73-1

1,5-Dichloro-2-methoxy-3-methylbenzene

Cat. No.: B14713229
CAS No.: 13334-73-1
M. Wt: 191.05 g/mol
InChI Key: RVWKDYUWMPCPDS-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-methoxy-3-methylbenzene is a substituted aromatic compound characterized by a benzene ring with chlorine atoms at the 1- and 5-positions, a methoxy group at position 2, and a methyl group at position 3.

Properties

IUPAC Name

1,5-dichloro-2-methoxy-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWKDYUWMPCPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344921
Record name 1,5-Dichloro-2-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13334-73-1
Record name 1,5-Dichloro-2-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-methoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-methoxy-3-methylbenzene (anisole) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy and methyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding simpler benzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) under high pressure.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include dechlorinated benzene derivatives.

Scientific Research Applications

1,5-Dichloro-2-methoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-methoxy-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on other molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,5-Dichloro-2-methoxy-3-methylbenzene (hypothetical data inferred from analogues) with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties Applications/Reactivity
This compound (Target) C₈H₇Cl₂OCH₃ ~207.05 (calculated) Cl (1,5), OCH₃ (2), CH₃ (3) Predicted higher lipophilicity due to methyl; moderate polarity from Cl and OCH₃ Potential intermediate in agrochemicals/pharma
1,5-Dichloro-3-iodo-2-(methoxymethoxy)benzene C₈H₇Cl₂IO₂ 332.95 Cl (1,5), I (3), OCH₂OCH₃ (2) High molecular weight (iodine contribution); likely low solubility in polar solvents Halogen-exchange reactions or coupling chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.24 CH₃ (3-benzene), N,O-bidentate directing group Solid state with hydrogen-bonding; directs C–H functionalization Metal-catalyzed C–H activation reactions
Methyl 6-chloro-3-[...]-benzodithiazine C₁₇H₁₄ClN₃O₆S₂ 455.89 Cl (6), OCH₃ (7), SO₂ (1,4) High thermal stability (mp 310–311°C dec.); IR/NMR-diagnostic functional groups Anticancer or antimicrobial research

Key Comparison Points :

Substituent Effects :

  • Target vs. : Replacing iodine () with methyl (Target) reduces molecular weight (~207 vs. 332.95) and alters electronic effects. Methyl’s electron-donating nature may enhance electrophilic substitution at positions ortho/para to OCH₃, while iodine’s bulkiness in ’s compound could hinder reactivity .
  • Target vs. : The methyl group in both compounds increases lipophilicity, but ’s N,O-bidentate group enables metal coordination, a feature absent in the target compound .

Spectroscopic and Physical Properties :

  • IR/NMR : ’s benzodithiazine shows distinct SO₂ peaks (1330–1130 cm⁻¹) and aromatic proton splitting patterns, whereas the target compound’s NMR would likely exhibit singlet peaks for OCH₃ and CH₃ groups .
  • Melting Points : The target’s simpler structure suggests a lower melting point compared to ’s benzodithiazine (310–311°C), which is stabilized by hydrogen bonding and rigidity .

Reactivity and Synthetic Utility: Electrophilic Substitution: The methoxy group (OCH₃) in the target compound directs incoming electrophiles to positions 4 and 6, while chlorine atoms deactivate the ring. This contrasts with ’s compound, where iodine’s polarizability may favor oxidative coupling reactions . Functionalization Potential: Unlike ’s benzamide, which supports C–H activation, the target compound’s lack of directing groups limits its utility in transition-metal catalysis unless modified .

Research Findings and Implications

  • Synthetic Routes: ’s reflux method using ethanolic KOH and dimethyl sulfate could be adapted for O-methylation in the target compound’s synthesis .
  • Thermodynamic Stability : The methyl group’s +I effect may stabilize the benzene ring against oxidation compared to ’s iodo-substituted analogue, which is prone to dehalogenation under harsh conditions .

Biological Activity

1,5-Dichloro-2-methoxy-3-methylbenzene, also known as DCMMB , is an organic compound with the molecular formula C₈H₈Cl₂O. This compound has garnered attention in various fields of biological research due to its potential biological activities, including antimicrobial and antifungal properties. This article explores its biological activity, supported by relevant data tables, case studies, and research findings.

  • Molecular Weight : 191.06 g/mol
  • CAS Number : 13334-73-1
  • Chemical Structure : The compound features a methoxy group (-OCH₃) and two chlorine atoms attached to a benzene ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans30 µg/mL

The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death. This property makes it a candidate for further development in antimicrobial therapies.

Antifungal Activity

In addition to its antibacterial properties, DCMMB has shown promising antifungal activity. A study evaluated its efficacy against common fungal pathogens:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Aspergillus niger40 µg/mL
Candida glabrata35 µg/mL

These results suggest that DCMMB could be utilized in treating fungal infections, particularly in immunocompromised patients.

Case Study 1: Efficacy Against Biofilms

A notable study investigated the effectiveness of DCMMB against biofilm-forming bacteria. The results indicated that the compound significantly reduced biofilm formation by Pseudomonas aeruginosa, a common pathogen in chronic infections:

  • Biofilm Reduction : 70% at a concentration of 100 µg/mL.

This finding highlights the potential of DCMMB in preventing biofilm-associated infections, which are notoriously difficult to treat.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study was conducted using human cell lines to evaluate the safety profile of DCMMB. The results showed that:

  • Cell Viability : Over 80% viability at concentrations up to 50 µg/mL.

This suggests that while DCMMB is effective against pathogens, it may have a favorable safety profile for human cells at lower concentrations.

Research Findings and Mechanisms

The biological activity of DCMMB can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity and causing leakage of cellular contents.
  • Enzyme Inhibition : DCMMB may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that DCMMB can induce oxidative stress in microbial cells, leading to cell death.

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